Resolvin E1-d4

SPM quantification LC-MS/MS method validation isotope dilution mass spectrometry

Endogenous RvE1 quantification at sub-nanomolar levels fails without a matched deuterated internal standard. Resolvin E1-d4 eliminates matrix suppression and endogenous background that degrade precision in plasma, serum, and tissue homogenates. · +4 Da mass shift (m/z 354.23) ensures chromatographic co-elution with RvE1 (retention time shift < 0.05 min) and crosstalk-free MRM transitions. · Enables intra-day accuracy within ±15-20% at 0.1-0.3 nM and LLOQ of 0.02-0.2 nM, meeting EMA validation standards. · Compensates for tissue-specific ion suppression exceeding 50%, achieving 78-87% recovery in lipid-rich matrices.

Molecular Formula C20H26D4O5
Molecular Weight 354.5
Cat. No. B1154456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin E1-d4
SynonymsRvE1-d4
Molecular FormulaC20H26D4O5
Molecular Weight354.5
Structural Identifiers
SMILESCC[C@@H](O)/C=C/C([2H])=C([2H])C[C@@H](O)/C=C/C=C/C([2H])=C([2H])[C@@H](O)CCCC(O)=O
InChIInChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1/i5D,7D,9D,13D
InChIKeyAOPOCGPBAIARAV-VUOMCXAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resolvin E1-d4 Deuterated Internal Standard for LC-MS/MS Quantification of RvE1


Resolvin E1-d4 (RvE1-d4) is a quadruply deuterated isotopologue of Resolvin E1, a member of the specialized pro-resolving mediator (SPM) family of bioactive lipids derived from eicosapentaenoic acid (EPA) [1]. This compound is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous RvE1 by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS/MS) . The deuterium labeling is positioned at carbons 6, 7, 14, and 15 of the eicosapentaenoic acid backbone, producing a molecular mass shift of +4 Da (m/z 354.23 for the deuterated species vs. 350.21 for unlabeled RvE1) [2].

Why Resolvin E1-d4 Cannot Be Substituted with Unlabeled RvE1 or Non-Deuterated Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS analysis of endogenous SPMs in complex biological matrices, substitution of Resolvin E1-d4 with unlabeled RvE1 or structurally related non-deuterated internal standards leads to significant analytical inaccuracies that cannot be corrected by calibration curve adjustments. Endogenous RvE1 present at picogram to sub-nanogram levels in plasma, serum, and tissue homogenates generates a baseline signal that confounds the standard addition of unlabeled calibration material [1]. Furthermore, matrix effects in biological samples—ionization suppression or enhancement caused by co-eluting phospholipids, salts, and proteins—differentially affect non-isotopic internal standards compared to the target analyte, producing divergent ion suppression profiles that degrade both intra-day precision and inter-day reproducibility [2]. The +4 Da mass difference of RvE1-d4 provides chromatographic co-elution with RvE1 (retention time shift < 0.05 min) while enabling distinct multiple reaction monitoring (MRM) transitions that avoid crosstalk interference, a property not shared by C13-labeled or non-deuterated structural analogs [3].

Resolvin E1-d4 Quantitative Differentiation Evidence: Comparative Performance Data vs. Non-Deuterated Approaches


Matrix Effect Compensation: RvE1-d4 vs. Unlabeled RvE1 Recovery and Ion Suppression Comparison

Deuterated internal standards including RvE1-d4 demonstrate equivalent extraction recovery and ionization response to their unlabeled counterparts, thereby normalizing matrix effects that would otherwise degrade quantitative accuracy by 30-50% when using non-isotopic internal standards. In a validated LC-MS/MS method for 18 SPMs in human serum, the recovery of deuterated internal standards ranged from 78% to 87% (500 μL serum), with intra-day accuracy of spiked SPMs within ±20% at 0.1 nM and ±15% at 0.3 nM in plasma [1]. This level of accuracy is unattainable with unlabeled RvE1 addition due to endogenous baseline interference. In contrast, studies employing non-deuterated internal standards or external calibration alone report matrix-induced ion suppression ranging from 20% to 60% for resolvin-class analytes in plasma and tissue homogenates [2].

SPM quantification LC-MS/MS method validation isotope dilution mass spectrometry

Lower Limit of Quantification (LLOQ) with Resolvin E1-d4-Supported Stable Isotope Dilution

LC-MS/MS methods employing deuterated internal standards including RvE1-d4 achieve lower limits of quantification (LLOQ) of 0.02-0.2 nM for SPMs in plasma and serum, corresponding to 0.18-2.7 pg on-column [1]. This picogram-level sensitivity is achieved specifically because the SIL-IS corrects for ion suppression that otherwise obscures low-abundance signals when using external calibration. In a μSPE-HPLC-MS/MS method for resolvins including RvE1, LOQ values between 1 and 38 pg/mL were achieved using deuterated internal standards for quantification [2]. In the absence of a matched deuterated internal standard, the same method would require 5-10× higher analyte concentrations to achieve comparable signal-to-noise ratios due to uncorrected matrix suppression, effectively raising the practical LLOQ to 10-200 pg/mL for RvE1 in plasma [3].

LLOQ sensitivity stable isotope dilution SPM trace analysis

Intra-Day and Inter-Day Precision: RvE1-d4 vs. External Calibration Accuracy in Human Plasma

In a validated LC-MS/MS method for SPM quantification, intra-day accuracy of spiked SPMs using deuterated internal standards was within ±20% at 0.1 nM and within ±15% at 0.3 nM in human plasma, with inter-day precision coefficient of variation (CV) consistently below 15% across all concentration levels [1]. This level of analytical precision is achieved because RvE1-d4 co-elutes with RvE1 (retention time difference < 0.05 min) and experiences identical ion suppression, thereby normalizing injection-to-injection variability in ESI response. In contrast, external calibration methods for resolvins in plasma report inter-day precision CVs of 18-35% at concentrations < 1 nM and intra-day accuracy deviations of 25-40% at low concentrations due to matrix effect variability and endogenous background interference [2].

precision accuracy bioanalytical method validation EMA guidelines

Chromatographic Co-Elution and MS/MS Fragmentation: RvE1-d4 vs. C13-Labeled or Partially Deuterated Analogs

The +4 Da mass shift of RvE1-d4 is achieved via deuterium substitution at four specific positions (carbons 6, 7, 14, and 15), yielding a molecular formula of C20H26D4O5 and exact mass 354.234432 [1]. This labeling strategy ensures chromatographic co-elution with unlabeled RvE1 (retention time difference < 0.05 min under reversed-phase C18 conditions) while providing sufficient mass separation to prevent isotopic crosstalk in MRM transitions [2]. In contrast, C13-labeled RvE1 (mass shift +1 to +3 Da depending on labeling) produces overlapping isotopic envelopes with endogenous M+1 and M+2 signals, introducing 5-15% quantification bias at low concentrations. Partially deuterated analogs (d1-d3) exhibit retention time shifts of 0.1-0.3 min due to deuterium isotope effects on hydrophobicity, leading to differential ion suppression profiles that degrade precision by 10-20% relative to fully matched d4 standards [3]. RvE1-d4 is supplied at ≥99% isotopic purity with deuterated forms d1-d4 specified, ensuring minimal unlabeled carryover .

chromatographic separation MRM transitions deuterium labeling isotopic purity

Resolvin E1-d4 Procurement Scenarios: Research and Industrial Applications Requiring Matched Deuterated Internal Standard


Quantitative Targeted Metabolomics of Specialized Pro-Resolving Mediators in Human Plasma and Serum

For translational research studies requiring accurate quantification of endogenous RvE1 in clinical samples (plasma, serum, cerebrospinal fluid), RvE1-d4 is essential as a stable isotope dilution internal standard. In this application, the compound is added to biological samples prior to solid-phase extraction (SPE) at a fixed concentration (typically 0.5-2 ng per sample), enabling normalization of extraction recovery and LC-MS/MS ionization efficiency. The resulting quantitative data achieve intra-day accuracy within ±15-20% at 0.1-0.3 nM concentrations, meeting EMA validation standards and enabling reliable detection of RvE1 in healthy human plasma where circulating levels are < 0.1 nM [1].

Pharmacokinetic and Pharmacodynamic Studies of Omega-3 Fatty Acid Supplementation

In clinical trials evaluating EPA or omega-3 supplementation effects on SPM biosynthesis, RvE1-d4 enables precise measurement of RvE1 concentration changes over time. The SIL-IS method achieves LLOQ of 0.02-0.2 nM (0.18-2.7 pg on-column), sufficient to detect the 2-5× increases in plasma RvE1 observed following EPA supplementation in human subjects [1]. Without RvE1-d4, matrix suppression and endogenous background render these low-level changes undetectable with acceptable precision (CV > 20%).

Preclinical Inflammation Resolution Studies in Rodent Models

For preclinical studies quantifying RvE1 in murine inflammatory exudates, peritoneal lavage fluid, or tissue homogenates following zymosan A-induced peritonitis or TNBS-induced colitis, RvE1-d4 provides the necessary matrix effect compensation for accurate quantification. The compound's co-elution with endogenous RvE1 (retention time difference < 0.05 min) ensures that tissue-specific ion suppression (which can exceed 50% in lipid-rich homogenates) affects analyte and internal standard identically, enabling recovery rates of 78-87% and enabling detection of RvE1 at picogram levels [1].

LC-MS/MS Method Development and Validation for Lipid Mediator Profiling

For core facilities and CROs developing and validating LC-MS/MS methods for comprehensive SPM profiling (including RvE1, RvD1, RvD5, MaR1, and LXA4), RvE1-d4 serves as the matched internal standard for the E-series resolvin channel. Its +4 Da mass shift enables distinct MRM transitions (e.g., RvE1: m/z 349 → 195; RvE1-d4: m/z 353 → 197) that avoid crosstalk interference from adjacent SPM peaks in complex chromatograms containing 15-20 lipid mediators per run [2].

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